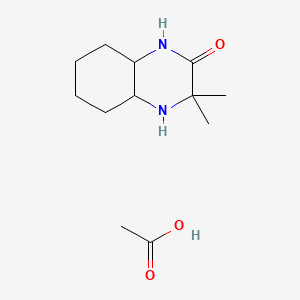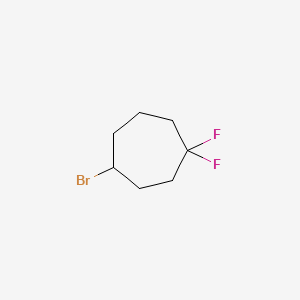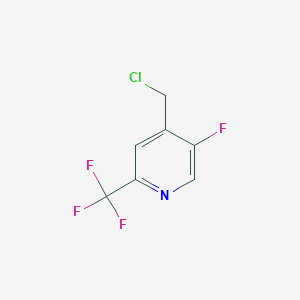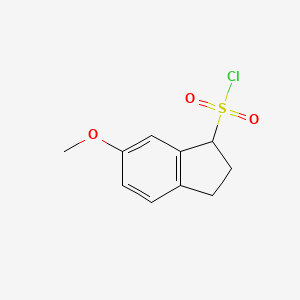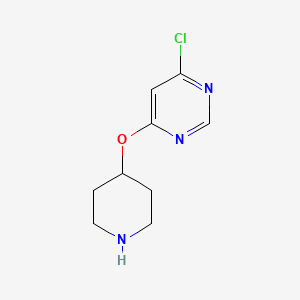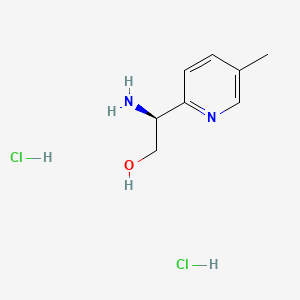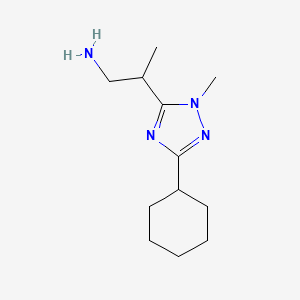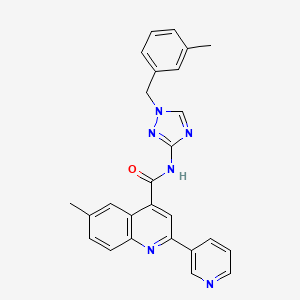![molecular formula C13H8F3N3 B13485676 1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13485676.png)
1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a phenyl group at position 1 and a trifluoromethyl group at position 5. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
The synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazoles with trifluoromethyl-β-diketones in the presence of glacial acetic acid . This reaction proceeds through a cyclocondensation mechanism, leading to the formation of the desired pyrazolo[3,4-b]pyridine scaffold. Industrial production methods often utilize similar synthetic routes but may employ different catalysts or reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
1-Phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving hydrogenation.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: It has potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals, benefiting from its stability and reactivity
Wirkmechanismus
The mechanism of action of 1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, contributing to its biological effects . The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar fused ring system but differ in their substitution patterns and biological activities.
Trifluoromethyl-substituted pyrazoles: These compounds have a trifluoromethyl group but lack the fused pyridine ring, resulting in different chemical and physical properties
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a phenyl and a trifluoromethyl group, which confer distinct reactivity and biological activity.
Eigenschaften
Molekularformel |
C13H8F3N3 |
|---|---|
Molekulargewicht |
263.22 g/mol |
IUPAC-Name |
1-phenyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C13H8F3N3/c14-13(15,16)10-6-9-7-18-19(12(9)17-8-10)11-4-2-1-3-5-11/h1-8H |
InChI-Schlüssel |
FDFHIJHNPBPCBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=NC=C(C=C3C=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


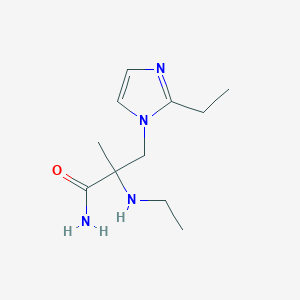

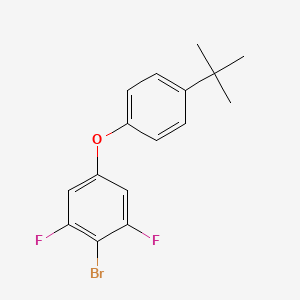
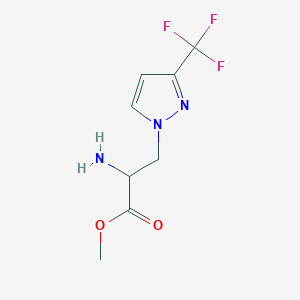
![9-Azadispiro[3.1.5^{6}.1^{4}]dodecan-2-ol hydrochloride](/img/structure/B13485618.png)
